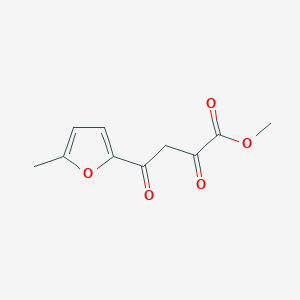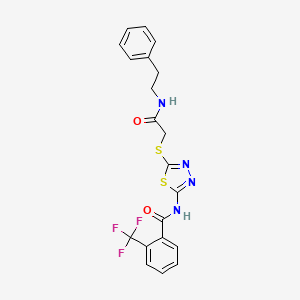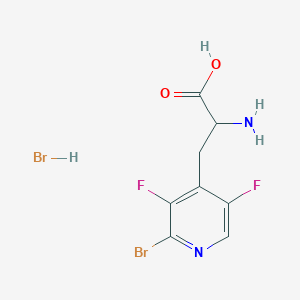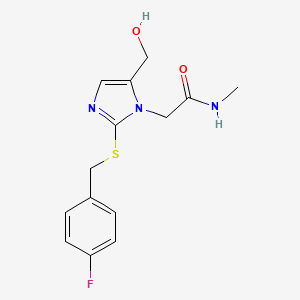
Methyl 4-(5-methylfuran-2-yl)-2,4-dioxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“Methyl 4-(5-methylfuran-2-yl)-2,4-dioxobutanoate” is a complex organic compound. It likely contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, related compounds such as “4-((5-methylfuran-2-yl)methylene)hydrazono)methyl)phenol” have been synthesized and studied .Scientific Research Applications
1. Inhibitors of Glycolic Acid Oxidase
Methyl 4-(5-methylfuran-2-yl)-2,4-dioxobutanoate derivatives have been synthesized and identified as potent inhibitors of porcine liver glycolic acid oxidase. This finding is significant as it contributes to understanding enzyme inhibition mechanisms relevant to various biological processes (Williams et al., 1983).
2. Synthesis of Pyrazoles and Antimicrobial Screening
This compound has been used in the synthesis of trisubstituted pyrazoles, which were subsequently screened for antimicrobial activity. Most of these synthesized compounds exhibited high sensitivity against selected bacteria and fungi (Siddiqui et al., 2012).
3. Formation of Supramolecular Structures
Reactions involving methyl 4-(5-methylfuran-2-yl)-2,4-dioxobutanoates with other chemicals have demonstrated the ability to form supramolecular structures. These structures are capable of including large organic and bioorganic molecules, showcasing their potential in molecular engineering (Sheverdov et al., 2017).
4. Synthesis of Heterocyclic Compounds
The compound has been used to synthesize various heterocyclic compounds, including pyrroline-2-ones with potential analgesic activity and hemostatic action. This highlights its utility in pharmaceutical chemistry (Gein et al., 2020).
5. Synthesis of Novel Derivatives
Novel derivatives involving this compound have been synthesized, and their structures characterized through elemental analysis and spectral studies. Such research contributes to the expansion of chemical knowledge and potential pharmaceutical applications (Siddiqui et al., 2013).
6. Investigation of Electronic Structure and NLO Properties
The compound has been studied for its electronic structure, nonlinear optical properties, and natural bonding orbital analysis. These investigations are crucial for understanding the material's properties and potential applications in electronics and photonics (Halim & Ibrahim, 2017).
Properties
IUPAC Name |
methyl 4-(5-methylfuran-2-yl)-2,4-dioxobutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O5/c1-6-3-4-9(15-6)7(11)5-8(12)10(13)14-2/h3-4H,5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGUCUAYJFJVZPU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)CC(=O)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2S)-2-[8-chloro-3-(2,6-dichlorophenyl)-6-(trifluoromethyl)imidazo[1,5-a]pyridin-1-yl]-3-(4-chlorobenzoyl)-1,3-thiazolidine](/img/structure/B2362517.png)

![Benzyl N-[1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]carbamate](/img/structure/B2362519.png)


![N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide](/img/structure/B2362524.png)

![N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-5-bromofuran-2-carboxamide](/img/structure/B2362528.png)
![4-methyl-N-((6-(methylsulfonyl)benzo[d]thiazol-2-yl)carbamothioyl)benzamide](/img/structure/B2362530.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea](/img/structure/B2362531.png)
![2-chloro-6-fluoro-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2362533.png)
![methyl 4-[(E)-2-cyano-3-oxo-3-[2-(trifluoromethyl)anilino]prop-1-enyl]benzoate](/img/structure/B2362535.png)

![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(4-(isopropylthio)phenyl)acetamide](/img/structure/B2362538.png)
